molecular formula C5H12ClNO2 B2762891 Ethyl 2-methoxyacetimidate hydrochloride CAS No. 42945-65-3

Ethyl 2-methoxyacetimidate hydrochloride

Cat. No.: B2762891
CAS No.: 42945-65-3
M. Wt: 153.61
InChI Key: XQVVLJSNTJWBMG-UHFFFAOYSA-N
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Description

Ethyl 2-methoxyacetimidate hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is commonly used in organic synthesis and various scientific research applications due to its unique chemical properties. This compound is known for its ability to act as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methoxyacetimidate hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 2-methoxyacetimidic acid ethyl ester with hydrochloric acid. The reaction typically takes place in an ethanol solution at low temperatures. The mixture is then stirred at room temperature, followed by filtration and crystallization to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including NMR and HPLC analysis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxyacetimidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methoxyacetimidate hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 2-methoxyacetimidate hydrochloride involves its ability to act as an electrophile in chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new chemical compounds. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

    Methyl Acetimidate Hydrochloride: Similar in structure but with a methyl group instead of an ethyl group.

    Ethyl Acetimidate Hydrochloride: Similar but lacks the methoxy group.

Uniqueness

Ethyl 2-methoxyacetimidate hydrochloride is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to other acetimidates. This makes it particularly useful in specific synthetic applications and research contexts .

Properties

IUPAC Name

ethyl 2-methoxyethanimidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3-8-5(6)4-7-2;/h6H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVVLJSNTJWBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)COC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42945-65-3
Record name ethyl 2-methoxyethanecarboximidate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Hydrochloric acid gas is bubbled through a solution of methoxyacetonitrile (26 g, 0.37 mol) in EtOH (22 mL) and diethyl ether (118 mL), which is chilled to −10° C. for twenty minutes. The reaction vessel is capped and stirred for 17 hours at ambient temperature. The mixture is cooled to −10° C. The solid that forms is collected by filtration, washed with diethyl ether and air dried to afford 2-methoxy-acetimidic acid ethyl ester hydrochloride (49.3 g, 87%) as a solid.
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26 g
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22 mL
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118 mL
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Synthesis routes and methods II

Procedure details

2-Methoxyacetonitrile (1.0 g, 14.1 mmol) was dissolved in anhydrous ethanol (28.1 mL) under an atmosphere of Ar. The solution was cooled to 0° C., saturated with HCl gas, stirred for 6 h, allowed to warm to RT, and stirred for 6 h. The solvent was removed in vacuo to afford ethyl 2-methoxyacetimidate hydrochloride (1.0 g, 44.0%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 4.42 (q, J=7.0 Hz, 2H), 4.31 (s, 2H), 3.36 (s, 3H), 1.32 (t, J=7.0 Hz, 3H).
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1 g
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28.1 mL
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